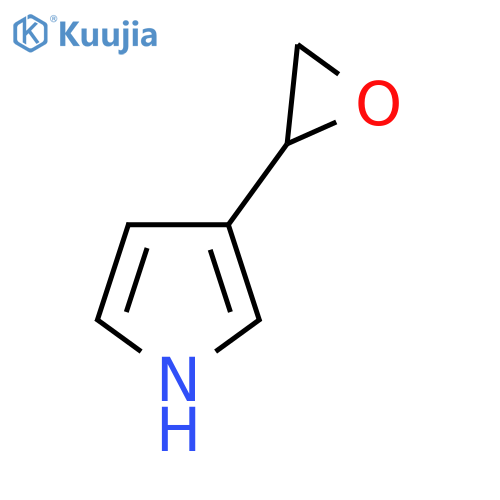Cas no 158397-54-7 (3-(oxiran-2-yl)-1H-pyrrole)
3-(オキシラン-2-イル)-1H-ピロールは、エポキシ基とピロール環を有する複雑なヘテロ環化合物です。この化合物の特徴的な構造は、エポキシ基の反応性とピロール環の電子豊富性を併せ持っており、有機合成化学において多様な修飾反応が可能です。特に、求核試薬との開環反応や重合反応における開始剤としての利用が注目されています。高い反応性と構造的多様性から、医薬品中間体や機能性材料の合成前駆体としての応用が期待される化合物です。取り扱いには適切な安全対策が必要ですが、そのユニークな化学的特性は学術研究や産業用途において重要な価値を有しています。

3-(oxiran-2-yl)-1H-pyrrole structure
商品名:3-(oxiran-2-yl)-1H-pyrrole
3-(oxiran-2-yl)-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- SCHEMBL8832074
- EN300-1837320
- 3-(oxiran-2-yl)-1H-pyrrole
- 158397-54-7
- 1H-Pyrrole, 3-(2-oxiranyl)-
-
- インチ: 1S/C6H7NO/c1-2-7-3-5(1)6-4-8-6/h1-3,6-7H,4H2
- InChIKey: ZHSKDDLRENFXIP-UHFFFAOYSA-N
- ほほえんだ: O1CC1C1C=CNC=1
計算された属性
- せいみつぶんしりょう: 109.052763847g/mol
- どういたいしつりょう: 109.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 94.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.257±0.06 g/cm3(Predicted)
- ふってん: 258.0±20.0 °C(Predicted)
- 酸性度係数(pKa): 16.79±0.50(Predicted)
3-(oxiran-2-yl)-1H-pyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837320-5g |
3-(oxiran-2-yl)-1H-pyrrole |
158397-54-7 | 5g |
$3065.0 | 2023-09-19 | ||
| Enamine | EN300-1837320-0.5g |
3-(oxiran-2-yl)-1H-pyrrole |
158397-54-7 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1837320-1.0g |
3-(oxiran-2-yl)-1H-pyrrole |
158397-54-7 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1837320-10.0g |
3-(oxiran-2-yl)-1H-pyrrole |
158397-54-7 | 10g |
$4545.0 | 2023-06-02 | ||
| Enamine | EN300-1837320-1g |
3-(oxiran-2-yl)-1H-pyrrole |
158397-54-7 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1837320-2.5g |
3-(oxiran-2-yl)-1H-pyrrole |
158397-54-7 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1837320-5.0g |
3-(oxiran-2-yl)-1H-pyrrole |
158397-54-7 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1837320-0.25g |
3-(oxiran-2-yl)-1H-pyrrole |
158397-54-7 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1837320-0.05g |
3-(oxiran-2-yl)-1H-pyrrole |
158397-54-7 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1837320-0.1g |
3-(oxiran-2-yl)-1H-pyrrole |
158397-54-7 | 0.1g |
$930.0 | 2023-09-19 |
3-(oxiran-2-yl)-1H-pyrrole 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
158397-54-7 (3-(oxiran-2-yl)-1H-pyrrole) 関連製品
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
